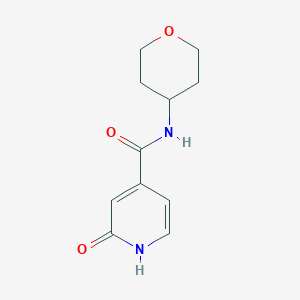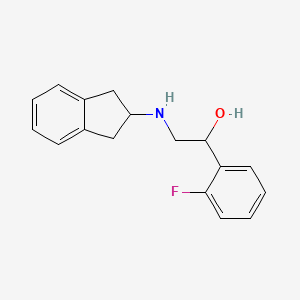![molecular formula C11H21NOS B6629393 [2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)
[2-(Thiolan-3-ylamino)cyclohexyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Thiolan-3-ylamino)cyclohexyl]methanol is a chemical compound that has been found to have potential applications in scientific research. It is a cyclohexyl derivative that contains a thiolane ring and an amino group, making it a unique and versatile molecule.
Wissenschaftliche Forschungsanwendungen
[2-(Thiolan-3-ylamino)cyclohexyl]methanol has been found to have potential applications in scientific research. It has been reported to have activity against various cancer cell lines, making it a potential anticancer agent. It has also been found to have antibacterial and antifungal activity, making it a potential antimicrobial agent. Additionally, it has been reported to have activity against the parasite responsible for Chagas disease, making it a potential antiparasitic agent.
Wirkmechanismus
The exact mechanism of action of [2-(Thiolan-3-ylamino)cyclohexyl]methanol is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been reported to inhibit the growth of the parasite responsible for Chagas disease by inhibiting its mitochondrial function.
Biochemical and Physiological Effects:
[2-(Thiolan-3-ylamino)cyclohexyl]methanol has been found to have various biochemical and physiological effects. It has been reported to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and cell death. It has also been found to disrupt the cell membranes of bacteria and fungi, leading to their death. Additionally, it has been reported to inhibit the mitochondrial function of the parasite responsible for Chagas disease, leading to its death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [2-(Thiolan-3-ylamino)cyclohexyl]methanol is its potential as a broad-spectrum antimicrobial and antiparasitic agent. This makes it a promising candidate for the development of new drugs to treat various infectious diseases. However, one limitation is its potential toxicity to healthy cells. Further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on [2-(Thiolan-3-ylamino)cyclohexyl]methanol. One direction is the development of new derivatives with improved activity and selectivity. Another direction is the investigation of its potential as a chemosensitizer, which could enhance the efficacy of existing anticancer drugs. Additionally, further studies are needed to determine its safety and efficacy in animal models of infectious diseases.
Synthesemethoden
The synthesis of [2-(Thiolan-3-ylamino)cyclohexyl]methanol involves a series of steps that have been reported in the literature. The starting material is cyclohexanone, which is reacted with thioacetic acid to form a thioacetal intermediate. This intermediate is then treated with ammonia gas to form the corresponding amine. The amine is then reduced with sodium borohydride to yield the final product, [2-(Thiolan-3-ylamino)cyclohexyl]methanol.
Eigenschaften
IUPAC Name |
[2-(thiolan-3-ylamino)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c13-7-9-3-1-2-4-11(9)12-10-5-6-14-8-10/h9-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTCTULRMQLPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide](/img/structure/B6629310.png)
![2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629315.png)


![2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6629338.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6629343.png)
![2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)
![4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6629363.png)
![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
![N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B6629374.png)
![[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629382.png)

![[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol](/img/structure/B6629407.png)
![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)